REACTION_CXSMILES
|
C[Si](C)(C)[NH:3][Si](C)(C)C.C([Li])CCC.[CH3:15][O:16][C:17]1[C:24]([O:25][CH3:26])=[CH:23][CH:22]=[CH:21][C:18]=1[C:19]#[N:20].Cl>CCOCC.CCCCCC>[CH3:15][O:16][C:17]1[C:24]([O:25][CH3:26])=[CH:23][CH:22]=[CH:21][C:18]=1[C:19]([NH2:3])=[NH:20]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
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COC1=C(C#N)C=CC=C1OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
|
the mixture was kept at room temperature for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The aqueous layer was separated
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Type
|
EXTRACTION
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Details
|
the product was extracted three times with 10% methanol in methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=N)N)C=CC=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |